G2 Glycan

Fc Receptor Binding ADCC Activity Therapeutic Antibodies

Heterogeneous glycan standards introduce unacceptable variability into antibody effector function assays. This well-characterized G2 Glycan (NA2/A2G2), with defined terminal galactose residues, eliminates that uncertainty. • Enables >8-fold FcγRIIIa binding affinity discrimination vs. agalactosylated glycoforms - critical for ADCC assay calibration. • ≥95% HPLC purity with full structural confirmation; supports absolute quantification workflows via stable-isotope-labeled variants. • Sourced for lot-to-lot consistency; stored and shipped at -20°C to preserve structural integrity of heat-sensitive oligosaccharide.

Molecular Formula C62H104N4O46
Molecular Weight 1641.5 g/mol
CAS No. 71496-53-2
Cat. No. B1429032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameG2 Glycan
CAS71496-53-2
Molecular FormulaC62H104N4O46
Molecular Weight1641.5 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OC2C(C(C(OC2OCC3C(C(C(C(O3)OC4C(OC(C(C4O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)NC(=O)C)O)CO)O)O)CO)OC8C(C(C(C(O8)CO)O)O)O)O
InChIInChI=1S/C62H104N4O46/c1-15(76)63-19(5-67)32(81)48(20(80)6-68)106-55-29(64-16(2)77)38(87)51(27(13-75)102-55)109-60-47(96)52(110-62-54(44(93)36(85)24(10-72)101-62)112-57-31(66-18(4)79)40(89)50(26(12-74)104-57)108-59-46(95)42(91)34(83)22(8-70)99-59)37(86)28(105-60)14-97-61-53(43(92)35(84)23(9-71)100-61)111-56-30(65-17(3)78)39(88)49(25(11-73)103-56)107-58-45(94)41(90)33(82)21(7-69)98-58/h5,19-62,68-75,80-96H,6-14H2,1-4H3,(H,63,76)(H,64,77)(H,65,78)(H,66,79)/t19-,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33-,34-,35+,36+,37+,38+,39+,40+,41-,42-,43-,44-,45+,46+,47-,48+,49+,50+,51+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62+/m0/s1
InChIKeyJMUPMJGUKXYCMF-IWDIICGPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

G2 Glycan: Defined N-Glycan for Antibody Research


G2 Glycan (CAS 71496-53-2), also known as NA2 glycan or A2G2, is a complex-type, biantennary N-linked oligosaccharide with the core structure Galβ(1-4)GlcNAcβ(1-2)Manα(1-3)[Galβ(1-4)GlcNAcβ(1-2)Manα(1-6)]Manβ(1-4)GlcNAcβ(1-4)GlcNAc, characterized by two terminal galactose residues and a molecular weight of 1641.5 g/mol [1]. This specific glycan is a critical structural motif on the Fc region of IgG antibodies and other glycoproteins, playing a pivotal role in modulating effector functions [2].

1
Defined biantennary N-glycan standard for glycoprotein characterization
2
Critical structural motif of the IgG Fc region; modulates Fcγ receptor engagement Compatible with SPR, BLI, and MS-based glycomics
3
Supports antibody glycoengineering, structure-activity relationship (SAR) studies, and bioprocess QC

G2 Glycan: Structural Precision Over Undefined Mixtures


The function of therapeutic antibodies is exquisitely sensitive to the precise composition and structure of their Fc N-glycans. Substituting a defined, homogeneous G2 glycan standard with a heterogeneous mixture, or with similar glycans like G0 (agalactosylated) or G1 (monogalactosylated), is not scientifically valid. Studies have shown that the number and position of galactose residues directly impact binding affinity to Fcγ receptors, particularly FcγRIIIa, and the subsequent antibody-dependent cellular cytotoxicity (ADCC) [1]. The use of a non-defined or incorrect standard compromises analytical accuracy, introduces unacceptable variability in bioactivity, and invalidates the comparability of results across different research or quality control environments.

Heterogeneous mixtures vs. defined G2
G2 standard: Homogeneous galactosylation, reproducible binding profile
Mixtures: Variable G0F/G1F/G2F content may shift FcγRIIIa affinity >20-fold
Analytical accuracy and inter-lab comparability may be compromised if a defined standard is not used.
Less galactosylated glycans (G0, G1)
G2: Two terminal galactose residues, highest reported FcγRIIIa affinity
G0/G1: Lower galactose content, approximately 2-fold lower receptor binding
Galactosylation state directly influences effector function readouts; G0 or G1 cannot substitute for G2 in quantitative assays.

G2 Glycan vs. Analogs: Functional & Analytical Comparison


FcγRIIIa-V158 Binding: G2 vs. Heterogeneous Rituximab

In a direct head-to-head comparison using surface plasmon resonance (SPR), a homogeneous G2 glycoform of rituximab demonstrated a dissociation constant (KD) of 12±2 nM for binding to the high-affinity FcγRIIIa-V158 receptor. In contrast, the commercially available, heterogeneous rituximab (containing a mixture of G0F, G1F, and G2F glycans) exhibited a significantly weaker KD of 252±18 nM [1]. This represents a 21-fold enhancement in binding affinity for the G2-specific glycoform.

FcγRIIIa-V158 Binding
Head-to-head
G2-rituximab KD 12±2 nM
Heterogeneous rituximab KD 252±18 nM
21-fold affinity difference
Supports FcγRIIIa binding assay calibration with a defined high-affinity glycoform.
SPR, BIAcore T100, 1:1 steady state model
Fc Receptor Binding ADCC Activity Therapeutic Antibodies Surface Plasmon Resonance

FcγRIIIa-F158 Affinity: G2 vs. Heterogeneous Rituximab

The same study comparing homogeneous G2-rituximab to commercial rituximab also examined binding to the low-affinity FcγRIIIa-F158 receptor. The G2 glycoform demonstrated a KD of 123±11 nM, compared to 1042±155 nM for the heterogeneous commercial product [1]. This corresponds to an 8.5-fold improvement in affinity for the G2-engineered antibody.

FcγRIIIa-F158 Binding
Head-to-head
G2-rituximab KD 123±11 nM
Heterogeneous rituximab KD 1042±155 nM
8.5-fold affinity difference
Affinity context for low-affinity receptor allele; G2 standard improves assay sensitivity.
SPR, BIAcore T100
Fc Receptor Binding ADCC Activity Therapeutic Antibodies Low-Affinity Receptor

FcγRIIIa Affinity: G2 vs. G0 and G1 Glycoforms

In a comparative study of afucosylated monoclonal antibodies, the G2 glycoform demonstrated a dissociation constant (KD) of approximately 6 nM for the high-affinity FcγRIIIA receptor. This was a significant improvement over both the G0 glycoform, which had a KD of approximately 11-12 nM, and a specific G1(3) isomer, which also had a KD of approximately 11-12 nM [1]. The presence of two galactose residues on the G2 glycan results in a nearly 2-fold increase in affinity compared to these less galactosylated forms.

Galactosylation Impact
Reported
G2 KD ~6 nM
G0 KD ~11-12 nM
G1(3) KD ~11-12 nM
~2-fold affinity difference
Galactose number correlates with receptor affinity; supports SAR studies.
Afucosylated mAb, BLI assay
Glycoengineering FcγRIIIa Affinity N-Glycan Structure-Function BLI Assay

Absolute Quantification with Stable Isotope-Labeled G2

The use of a 13C-labeled G2 glycan standard (e.g., with 2 13C atoms per GlcNAc, yielding an exact mass of 1648.6190) allows for label-free, absolute quantification of G2 glycans in complex biological mixtures via mass spectrometry (MS) [1]. This method does not require external calibration curves and enables accurate deconvolution and quantification of co-eluting peaks in LC-MS workflows [1]. In contrast, using an unlabeled G2 glycan standard or a different glycan as a reference would only allow for relative quantification at best, and would be unable to account for ion suppression or matrix effects specific to the G2 species.

Absolute Quantification
Class-level
13C-labeled G2 internal standard enables absolute MS quantification without external calibration.
Enables matrix-effect correction and cross-lab comparability in glycomics.
LC-MS, MALDI-TOF, ESI-MS workflows
Glycan Quantification Mass Spectrometry LC-MS Internal Standard

Homogeneous G2 Glycoforms for Reproducible Research

A key differentiator is the ability to use G2 glycan as a substrate in chemoenzymatic reactions to create truly homogeneous antibody glycoforms. For instance, an anti-HER2 antibody engineered to bear a >95% homogeneous G2 N-glycan exhibited a single, defined band shift on SDS-PAGE analysis, in stark contrast to the heterogeneous pattern of the native antibody [1]. Furthermore, this G2-homogeneous antibody was generated from an oxazoline derivative and used as a precise comparator in ADCC assays against other homogeneous glycoforms (M3, G0, A2) to reveal specific structure-activity relationships [2]. Using a mixed glycan standard would not allow for this level of controlled, reproducible experimentation.

Glycan Homogeneity
Reported
Homogeneous G2 glycoform (>95% by HPLC) produces a single defined SDS-PAGE band vs. heterogeneous native antibody.
Supports glycoengineering and reproducible SAR study design.
Chemoenzymatic synthesis with EndoS-D233Q
Glycoengineering Antibody Homogeneity Reproducibility Chemoenzymatic Synthesis

G2 Glycan: Key Research & Industrial Applications


High-Throughput Fc Receptor Binding Assays for ADCC

The >8-fold improvement in FcγRIIIa binding affinity for G2-engineered antibodies, demonstrated by Huang et al. (2012) [1], makes G2 glycan an ideal standard for calibrating and validating high-throughput binding assays (e.g., SPR, BLI). Procuring a well-characterized G2 standard ensures that assays designed to predict ADCC potency are accurately tuned to detect the most functionally relevant glycoforms.

Absolute Quantification of G2 Glycans in Bioprocess QC

The availability of stable isotope-labeled G2 glycan standards [1] enables absolute quantification by mass spectrometry. This is a critical requirement for monitoring critical quality attributes (CQAs) in biopharmaceutical manufacturing, where the relative abundance of G2 glycans is a key parameter in demonstrating product consistency, comparability, and lot release.

Homogeneous Antibody Generation for SAR Studies

As demonstrated by Kurogochi et al. (2015) [1], G2 glycan serves as a crucial building block in chemoenzymatic synthesis to create antibody glycoforms with >95% homogeneity. This application is essential for academic and industrial researchers aiming to dissect the specific contribution of G2 galactosylation to antibody function, free from the confounding effects of glycan heterogeneity.

ADCC-Enhanced Therapeutic Antibody Development

Patents such as US20040191256 [1] explicitly claim compositions of matter for glycoproteins wherein "substantially all of the oligosaccharide is a G2 oligosaccharide." This establishes a direct link between the procurement of high-purity G2 glycan and the R&D efforts focused on developing improved therapeutic antibodies with enhanced effector functions, as the G2 standard is essential for analytical characterization and process development.

Application
Selection Property
Validation Focus
Fc receptor binding & ADCC assay calibration
Defined G2 glycan standard with characterized FcγRIIIa affinity
SPR/BLI calibration using known KD values to detect galactosylation-dependent binding
Bioprocess QC & glycan quantification
Stable isotope-labeled G2 standard availability
Absolute quantification and matrix-effect correction by mass spectrometry
Glycoengineering & SAR studies
High-purity homogeneous G2 building block
Reproducible antibody glycoform generation and structure-activity analysis
Therapeutic antibody R&D (effector function)
G2 standard for analytical characterization
Process development, comparability, and lot-release glycan profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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